mTOR Kinase Inhibition: Comparator Analysis
In kinase activity assays utilizing recombinant mTOR, rapamycin analog-2 demonstrates an IC50 of 0.5 nM . Rapamycin exhibits an IC50 of approximately 0.1 nM in HEK293 cellular assays for endogenous mTOR activity, representing a 5-fold higher apparent potency [1]. The clinically investigated rapalog ridaforolimus (MK-8669, deforolimus) shows an IC50 of 0.2 nM against mTOR, positioning rapamycin analog-2 intermediate between rapamycin and ridaforolimus in enzymatic potency [2]. Notably, the modest reduction in enzymatic potency relative to rapamycin is offset by substantially improved pharmacokinetic parameters (see Evidence Item 3), a common optimization strategy in rapalog development where potency is deliberately traded for enhanced drug-like properties [3].
| Evidence Dimension | mTOR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Rapamycin: ~0.1 nM (HEK293 cells, endogenous mTOR); Ridaforolimus: 0.2 nM (mTOR enzymatic assay) |
| Quantified Difference | 5-fold less potent than rapamycin; 2.5-fold less potent than ridaforolimus |
| Conditions | Recombinant mTOR kinase FRET-based assay for analog-2 ; HEK293 cell endogenous mTOR activity for rapamycin [1]; mTOR enzymatic assay for ridaforolimus [2] |
Why This Matters
The potency profile demonstrates that rapamycin analog-2 maintains nanomolar mTOR inhibition while prioritizing pharmacokinetic optimization, informing selection for studies where systemic exposure rather than maximal potency is the critical experimental variable.
- [1] MedChemExpress. Rapamycin (HY-10219) Technical Datasheet. IC50 0.1 nM in HEK293 cells. View Source
- [2] Bertin Bioreagent. MK-8669 (Ridaforolimus) Product Overview. mTOR IC50 0.2 nM. Catalog No. 10543. View Source
- [3] Guduru SKR, Arya P. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. Med Chem Commun. 2018;9:27-43. doi:10.1039/C7MD00474E. View Source
